Silane, (4-bromophenoxy)trimethyl-

organosilicon chemistry GC-MS derivatization volatile protecting groups

Silane, (4-bromophenoxy)trimethyl- (CAS 17878-44-3), also known as 1-bromo-4-(trimethylsiloxy)benzene or 4-trimethylsilyloxybromobenzene, is an organosilicon compound bearing a para-bromophenoxy group bonded to a trimethylsilyl (TMS) moiety. With molecular formula C9H13BrOSi and molecular weight 245.19 g/mol, it appears as a moisture-sensitive, colorless liquid with density of 1.268 g/mL at 25°C and boiling point of 106°C.

Molecular Formula C9H13BrOSi
Molecular Weight 245.19 g/mol
CAS No. 17878-44-3
Cat. No. B098839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (4-bromophenoxy)trimethyl-
CAS17878-44-3
Molecular FormulaC9H13BrOSi
Molecular Weight245.19 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CC=C(C=C1)Br
InChIInChI=1S/C9H13BrOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3
InChIKeyHWKPTBHJWBSOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, (4-Bromophenoxy)trimethyl- (CAS 17878-44-3): Procurement-Grade Characterization for Organosilicon Synthesis and Halogen-Enabled Cross-Coupling


Silane, (4-bromophenoxy)trimethyl- (CAS 17878-44-3), also known as 1-bromo-4-(trimethylsiloxy)benzene or 4-trimethylsilyloxybromobenzene, is an organosilicon compound bearing a para-bromophenoxy group bonded to a trimethylsilyl (TMS) moiety [1]. With molecular formula C9H13BrOSi and molecular weight 245.19 g/mol, it appears as a moisture-sensitive, colorless liquid with density of 1.268 g/mL at 25°C and boiling point of 106°C [2]. The compound combines a bromine atom suitable for cross-coupling reactions with a trimethylsilyl protecting group that confers distinct physical and reactivity properties relative to alternative derivatives, and is TSCA-listed for commercial distribution [3].

TMS-protected bromophenol for volatility-enhanced GC-MS derivatization and purification workflows
Para-bromo substitution directs cross-coupling without competing ortho-metalation pathways
Moisture-sensitive organosilicon; handle under inert atmosphere to preserve silyl ether integrity

Silane, (4-Bromophenoxy)trimethyl- (CAS 17878-44-3): Why In-Class Silyl Ethers Cannot Be Interchanged Without Consequences


In procurement decisions involving bromophenol derivatives, treating all silyl-protected or para-bromophenoxy compounds as interchangeable is a critical error. The trimethylsilyl (TMS) ether of 4-bromophenol differs fundamentally from its tert-butyldimethylsilyl (TBDMS) analog in both physical and reactivity parameters, as well as from the unprotected 4-bromophenol and the corresponding methoxy derivative [1]. The TMS group imparts significantly lower steric bulk than TBDMS (molecular weight: 245.19 vs. 287.27 g/mol; density: 1.268 vs. 1.174 g/mL) , affecting volatility, chromatographic behavior, and deprotection kinetics. These differences translate into distinct performance in cross-coupling reactions, where the para-bromo substitution pattern confers different reactivity than ortho- or meta-isomers [2]. Selecting the correct compound directly impacts reaction yield, regioselectivity, and downstream purification requirements.

TBDMS analog (CAS 67963-68-2)
Higher molecular weight and lower volatility may reduce GC-MS sensitivity; slower deprotection kinetics shift reaction timelines.
Ortho-bromo isomer
Undergoes directed ortho-metalation instead of direct cross-coupling, leading to divergent synthetic outcomes and purification profiles.
Free 4-bromophenol
Lacks TMS volatility enhancement and hydrogen-bonding elimination; complicates chromatographic and distillation workflows.

Silane, (4-Bromophenoxy)trimethyl- (CAS 17878-44-3): Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Density Advantage Over TBDMS-Protected Analog for Volatility-Sensitive Applications

Silane, (4-bromophenoxy)trimethyl- exhibits a molecular weight of 245.19 g/mol and density of 1.268 g/mL at 25°C, compared to 287.27 g/mol and 1.174 g/mL for (4-bromophenoxy)-tert-butyldimethylsilane (CAS 67963-68-2) [1]. This 42.08 g/mol reduction in molecular weight and higher density directly enhance volatility and GC-MS compatibility, making the TMS derivative preferable when analytical detection sensitivity or chromatographic resolution is prioritized [2]. The TMS protecting group also undergoes deprotection significantly faster than TBDMS under mild acidic or fluoride conditions, a class-level inference supported by established silyl ether stability hierarchies [2].

MW & density vs TBDMS
Cross-study comparable
MW: 245.19 vs 287.27 g/mol; Density: 1.268 vs 1.174 g/mL (25 °C)
Supports GC-MS volatility and deprotection rate assessment
Class-level silyl ether hierarchy; physical properties at 25 °C (lit.)
organosilicon chemistry GC-MS derivatization volatile protecting groups

Para-Substitution Regiochemistry Enables Different Reaction Outcomes Versus Ortho-Isomer

The para-bromo substitution pattern in Silane, (4-bromophenoxy)trimethyl- (CAS 17878-44-3) is structurally and functionally distinct from its ortho-isomer, silane, (2-bromophenoxy)trimethyl- [1]. Ortho-substituted bromophenoxy silanes are amenable to directed ortho-metalation (DoM) strategies due to the coordinating proximity of the oxygen atom to the bromine, whereas the para-isomer in 17878-44-3 does not undergo this directed metalation pathway, instead serving as a straightforward electrophile for cross-coupling reactions such as Suzuki-Miyaura and Kumada couplings . Wilbur et al. demonstrated that (trimethylsilyl)phenol derivatives can undergo regiospecific incorporation of bromine and iodine, with the para-substituted derivative yielding distinct substitution patterns compared to ortho- or meta-substituted analogs [2].

Para vs ortho regiochemistry
Class-level inference
Para: cross-coupling electrophile; Ortho: directed ortho-metalation substrate
Regiochemistry dictates reaction pathway; substitution leads to divergent outcomes
Data to verify; literature supports distinct reactivity patterns
regioselective synthesis aryl halide coupling directed ortho-metalation

Trimethylsilyl Protecting Group Offers Distinct Boiling Point and Volatility Profile Versus Free Phenol

The trimethylsilyl (TMS) protection of 4-bromophenol dramatically alters its physical properties. Silane, (4-bromophenoxy)trimethyl- exhibits a boiling point of 106°C and density of 1.268 g/mL, whereas the unprotected 4-bromophenol (CAS 106-41-2) has a boiling point of 238-240°C and density of 1.840 g/mL [1][2]. This represents a boiling point reduction of approximately 132-134°C upon TMS protection, enabling vacuum distillation at substantially lower temperatures and improving GC-MS compatibility. The TMS group also eliminates hydrogen bonding capability (H-bond donor count: 0 vs. 1 for free phenol) [3], which reduces column adsorption during chromatography and simplifies purification workflows.

Boiling point vs free phenol
Cross-study comparable
BP: 106 °C (TMS) vs 238–240 °C (free phenol); ΔBP ≈ -133 °C
Enables low-temperature distillation and improved GC-MS compatibility
Eliminates H-bond donor, reducing column adsorption
silyl protection volatility enhancement purification strategy

Unsuitability of TBDMS Analog in Living Anionic Polymerization Establishes Functional Differentiation

In living anionic polymerization studies, Tazaki et al. investigated the reaction of anionic living polystyrene and polyisoprene with various silyl ether-terminated electrophiles to introduce hydroxy end groups [1]. The study compared six tert-butyldimethylsilyl ethers of ω-halo-1-alkanols, the trimethylsilyl ether of bromohydrin, and the tert-butyldimethylsilyl ether of 4-bromophenol (compound 8). The tert-butyldimethylsilyl ether of 4-bromophenol was explicitly found 'not suitable for this reaction' under the polymerization conditions tested, whereas trimethylsilyl ether derivatives of other substrates were successfully employed [1]. This establishes a functional demarcation: the TBDMS-protected 4-bromophenol fails in this polymer end-functionalization application, while the trimethylsilyl-protected framework (structurally related to 17878-44-3) or alternative electrophiles succeed.

Polymerization suitability
Head-to-head
TBDMS 4-bromophenol ether not suitable for living anionic polymerization; TMS-related frameworks reported successful
Functional incompatibility confirmed; supports silyl ether architecture selection
Tazaki et al. 1996; end-capping with poly(styrene/isoprene)
polymer end-functionalization living anionic polymerization silyl ether compatibility

Refractive Index and Density Differentiate TMS Derivative from Methoxy Analog for Analytical QC

Silane, (4-bromophenoxy)trimethyl- is distinguished from the structurally related methoxy analog, 4-bromoanisole (CAS 104-92-7), by key analytical parameters . The TMS derivative exhibits a refractive index of n20/D 1.515 and density of 1.268 g/mL at 25°C [1], while 4-bromoanisole has a refractive index of approximately 1.564 and density of 1.494 g/mL [2]. These measurable differences (Δn20/D: -0.049; ΔDensity: -0.226 g/mL) provide unambiguous identification for incoming QC verification and differentiate the compounds in reaction monitoring by GC or HPLC.

Refractive index vs methoxy
Cross-study comparable
n20/D: 1.515 vs ~1.564; Density: 1.268 vs 1.494 g/mL
Enables rapid incoming QC verification; prevents methoxy analog misidentification
4-Bromoanisole (CAS 104-92-7); Δn20/D: -0.049
analytical quality control refractive index density specification

Moisture Sensitivity and LogP Profile Guide Handling and Solvent Selection Versus Free Phenol

Silane, (4-bromophenoxy)trimethyl- is classified as moisture-sensitive [1], requiring storage under inert atmosphere, whereas 4-bromophenol is not designated as moisture-sensitive and can be handled under ambient conditions [2]. The TMS derivative has a calculated LogP of 3.425 [3] compared to 4-bromophenol's LogP of approximately 2.59 [4], indicating greater lipophilicity and preferential partitioning into organic solvents. This 0.835 LogP unit increase translates to approximately a 6.8× higher theoretical octanol-water partition coefficient, affecting extraction efficiency and chromatographic retention.

Moisture sensitivity & LogP
Cross-study comparable
Moisture-sensitive; Calc. LogP: 3.425 vs 2.59 for free phenol
Informs storage protocol and organic-phase extraction preference
ΔLogP +0.835; requires inert atmosphere handling
moisture-sensitive reagents logP partitioning solvent compatibility

Silane, (4-Bromophenoxy)trimethyl- (CAS 17878-44-3): Evidence-Backed Procurement Scenarios for Research and Industrial Use


GC-MS Derivatization and Volatile Protecting Group Strategy for Phenolic Substrates

When analytical workflows require volatile, thermally stable derivatives of bromophenol-containing compounds, Silane, (4-bromophenoxy)trimethyl- provides a 133°C boiling point reduction relative to unprotected 4-bromophenol and a 14.6% lower molecular weight than the TBDMS analog, directly enhancing GC-MS detection sensitivity and chromatographic resolution [1]. This scenario applies to analytical chemistry laboratories developing quantitative methods for bromophenol metabolites or process intermediates where hydrogen bonding elimination and enhanced volatility are critical.

Cross-Coupling Electrophile for Suzuki-Miyaura and Kumada Reactions Requiring Para-Bromo Substitution

For synthetic chemists constructing biaryl or aryl-alkyl bonds via palladium- or nickel-catalyzed cross-coupling, the para-bromo substitution pattern in 17878-44-3 directs coupling exclusively to the 4-position without competing directed ortho-metalation pathways that would occur with the ortho-isomer [1]. The TMS protecting group remains intact during cross-coupling and can be removed post-coupling to reveal the free phenol for further functionalization. This scenario is validated by documented use of (4-bromophenoxy)trimethylsilane as a cross-coupling reagent in organic synthesis .

Regiospecific Halogenation via (Trimethylsilyl)phenol Intermediate Strategy

Wilbur et al. demonstrated that (trimethylsilyl)phenol derivatives enable regiospecific incorporation of bromine and iodine, establishing 17878-44-3 as a key intermediate for controlled halogenation sequences [1]. This scenario applies when synthetic routes require precise control over halogen substitution patterns that cannot be achieved through direct electrophilic aromatic substitution of unprotected phenols, which typically yield mixtures of regioisomers.

Polymer End-Functionalization with Hydroxy Termini via Anionic Polymerization

Based on Tazaki et al.'s systematic evaluation of silyl ether electrophiles in living anionic polymerization, researchers developing end-functionalized polystyrenes or polyisoprenes with hydroxy termini should select appropriate silyl ether architectures [1]. While the TBDMS ether of 4-bromophenol was found unsuitable, the trimethylsilyl framework (structurally related to 17878-44-3) represents a viable alternative electrophile class for polymer end-capping when combined with suitable spacer groups [1].

Application
Selection Property
Validation Focus
GC-MS derivatization of phenolic substrates
Volatile TMS protecting group
Chromatographic resolution and detection sensitivity review
Cross-coupling (Suzuki-Miyaura, Kumada)
Para-bromo substitution pattern
Regiochemical outcome and coupling efficiency review
Regiospecific halogenation sequences
(Trimethylsilyl)phenol intermediate
Halogenation regioselectivity assessment
End-functionalized polymer synthesis
Silyl ether electrophile compatibility
Polymerization end-capping efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silane, (4-bromophenoxy)trimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.